molecular formula C12H20O2 B14463178 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one

Cat. No.: B14463178
M. Wt: 196.29 g/mol
InChI Key: KPCQDPTYWVZONZ-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a 2,2-dimethylpropanoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one typically involves the acylation of 5-methylcyclohexan-1-one with 2,2-dimethylpropanoyl chloride. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the acylated product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)-5-methylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-8-5-6-9(10(13)7-8)11(14)12(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

KPCQDPTYWVZONZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)C(=O)C(C)(C)C

Origin of Product

United States

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